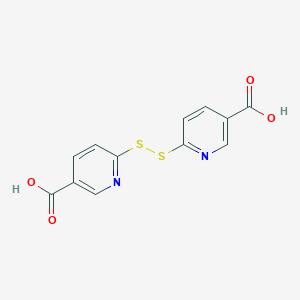

6,6'-Dithiodinicotinic acid

Description

Historical Perspectives and Genesis of Research on Disulfide-Containing Nicotinic Acid Derivatives

The journey to understanding the utility of compounds like 6,6'-dithiodinicotinic acid began with the independent discovery and exploration of its constituent parts: nicotinic acid and the disulfide bond. Nicotinic acid was first synthesized in 1867 through the oxidation of nicotine. news-medical.net For decades, it was primarily of interest to chemists and photographers. Its biological significance was not realized until the early 20th century when it was identified as the "pellagra-preventative" factor, or vitamin B3, by American biochemist Conrad Arnold Elvehjem in 1937. news-medical.netwikipedia.org

Parallel to the story of nicotinic acid, the importance of disulfide bonds in biochemistry was being uncovered. In the mid-20th century, the work of scientists like Christian B. Anfinsen demonstrated that the disulfide bonds between cysteine residues were crucial for the proper folding and function of proteins. nih.gov This established the disulfide bond as a key player in protein structure and stability.

The convergence of these two fields of study—the understanding of nicotinic acid's biological relevance and the appreciation of the disulfide bond's role in proteins—set the stage for the development of disulfide-containing nicotinic acid derivatives. Researchers began to see the potential of using such compounds as chemical tools to probe the intricate world of thiols and disulfides in biological systems. Thiol reagents, which could react specifically with the sulfhydryl groups of cysteines, became invaluable for studying enzyme mechanisms and protein structure. nih.govportlandpress.com One of the early documented uses of this compound as a thiol reagent was in 1975, where it was employed to investigate the function of mitochondrial systems. medchemexpress.com This marked the beginning of its journey as a versatile tool in chemical biology.

Fundamental Significance of the Disulfide Moiety in Biological Systems

The disulfide bond (R-S-S-R') is a covalent linkage formed from the oxidation of two thiol groups (-SH), most notably from two cysteine residues in proteins. creative-proteomics.com This bond, while seemingly simple, plays a profound and multifaceted role in biology.

Structural Stability and Protein Folding: Disulfide bonds are critical for stabilizing the three-dimensional structures of many proteins, particularly those that are secreted from cells into the often harsh extracellular environment. creative-proteomics.com By crosslinking different parts of a polypeptide chain or linking different chains together, they help to lock in the protein's native conformation, making it more resistant to denaturation. frontiersin.org The process of forming these bonds, known as oxidative folding, is a key step in the maturation of many proteins within the endoplasmic reticulum. creative-proteomics.com

Redox Regulation and Signaling: Beyond their structural role, disulfide bonds are dynamic entities that can be reversibly formed and broken in response to the cellular redox environment. This makes them ideal molecular switches for regulating protein function. researchgate.net In some proteins, the cleavage or formation of a disulfide bond can trigger a conformational change that alters its activity. This form of regulation is a key component of cellular signaling pathways.

The table below summarizes the key roles of disulfide bonds in biological systems.

| Feature | Description |

| Structural Role | Covalently links cysteine residues, stabilizing the tertiary and quaternary structure of proteins. |

| Protein Folding | Plays a crucial role in the oxidative folding process of proteins in the endoplasmic reticulum. |

| Cellular Localization | Predominantly found in secreted and extracellular proteins, contributing to their stability outside the cell. |

| Redox Regulation | Acts as a reversible switch to control protein function in response to cellular redox state. |

Overview of Academic Research Trajectories for this compound

The unique properties of this compound have led to its application in several distinct areas of academic research. These research trajectories highlight the compound's versatility as a molecular tool.

Thiol-Blocking and Sensing Reagent: One of the earliest and most fundamental applications of DTNA is as a specific thiol blocker. medchemexpress.com Its disulfide bond can react with free thiol groups in proteins via a thiol-disulfide exchange reaction. This property has been used to:

Investigate the role of specific cysteine residues in enzyme activity.

Quantify the number of accessible thiol groups in a protein.

Protect thiol groups from unwanted side reactions during chemical modifications.

A notable application in this area is its use as a chromogenic reagent in cholinesterase assays, where it serves as an alternative to the more commonly used Ellman's reagent (DTNB), particularly in samples containing hemoglobin.

Coordination Chemistry and Material Science: In recent years, this compound has gained significant attention as a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.netacs.orgsmolecule.com The presence of both carboxylate and pyridine (B92270) functionalities, along with the flexible disulfide bridge, allows it to coordinate with a variety of metal ions, leading to the formation of diverse and complex structures. acs.orgtandfonline.comnih.gov Researchers have synthesized 1D, 2D, and 3D coordination polymers with interesting properties, including luminescence and potential for electrical conductivity. nih.gov In some instances, the disulfide bond can be cleaved in situ during synthesis, leading to novel structural motifs. d-nb.info

Drug Delivery Systems: The cleavable nature of the disulfide bond under reducing conditions, such as those found inside cells due to the high concentration of glutathione (B108866), makes this compound an attractive component for drug delivery systems. It can be used as a linker to attach drugs to carrier molecules, such as polymers. acs.org The resulting conjugate is stable in the bloodstream but releases the drug upon entering the target cells, offering a strategy for targeted drug delivery and reducing off-target effects. Thiolated polymers have been preactivated with DTNA to enhance their mucoadhesive properties for drug delivery applications. nih.gov

Proteomics and Cross-Linking: In the field of proteomics, which involves the large-scale study of proteins, cross-linking mass spectrometry is a powerful technique for studying protein-protein interactions and protein structure. Cleavable cross-linkers are particularly valuable in this context as they simplify data analysis. The disulfide bond in DTNA and similar molecules can be cleaved under specific conditions, making them useful as cleavable cross-linking agents. This allows researchers to identify interacting proteins by capturing and subsequently identifying the cross-linked species.

The diverse applications of this compound are summarized in the table below.

| Research Area | Application of this compound |

| Biochemical Assays | Thiol-blocking agent, chromogenic reagent for cholinesterase assays. |

| Coordination Chemistry | Building block for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. researchgate.netacs.orgsmolecule.comtandfonline.comnih.govd-nb.info |

| Drug Delivery | Reductively cleavable linker for targeted drug release. acs.orgnih.gov |

| Proteomics | Component of cleavable cross-linking agents for studying protein-protein interactions. |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-[(5-carboxypyridin-2-yl)disulfanyl]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-11(16)7-1-3-9(13-5-7)19-20-10-4-2-8(6-14-10)12(17)18/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSASOFRDSIKDSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)O)SSC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40166098 | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11293 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15658-35-2 | |

| Record name | 6,6′-Dithiodinicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15658-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015658352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-Dithiodinicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40166098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-dithiodinicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 6,6 Dithiodinicotinic Acid

Established Synthetic Routes for 6,6'-Dithiodinicotinic Acid

The synthesis of this compound is most commonly achieved through the oxidation of its precursor, 6-mercaptonicotinic acid. However, alternative methods have also been explored.

Oxidative Dimerization of 6-Mercaptonicotinic Acid.smolecule.comontosight.ai

The principal and most established method for synthesizing this compound is the oxidative dimerization of 6-mercaptonicotinic acid. smolecule.comontosight.ai This reaction leverages the inherent reactivity of thiol groups (-SH) on two separate 6-mercaptonicotinic acid molecules, which are oxidized to form a stable disulfide bond (-S-S-). smolecule.com This process effectively links the two precursor molecules. smolecule.com

The efficiency and yield of the oxidative dimerization are highly dependent on specific reaction conditions. Key parameters that are optimized include pH, the choice of oxidizing agent, temperature, and stoichiometric ratios. smolecule.com A basic aqueous environment is typically required, with the pH adjusted to a range of 8 to 9 to facilitate the reaction. smolecule.comsemanticscholar.org Common oxidizing agents employed include hydrogen peroxide (H₂O₂) and iodine (I₂). smolecule.com For instance, the use of hydrogen peroxide involves its dropwise addition to a solution of 6-mercaptonicotinic acid where the pH is maintained around 8-9 with a base like sodium hydroxide. semanticscholar.org The reaction is often carried out at temperatures between 25–40°C. smolecule.com Careful control of these parameters is crucial for achieving high yields, which can exceed 85%. smolecule.com

| Parameter | Condition | Notes | Source |

|---|---|---|---|

| Starting Material | 6-Mercaptonicotinic Acid | The precursor molecule containing the thiol group. | smolecule.com |

| pH | 8-9 | A basic environment is crucial for the reaction. Maintained with NaOH. | smolecule.comsemanticscholar.org |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) | A common and effective oxidizing agent. | smolecule.comsemanticscholar.org |

| Iodine (I₂) | Another frequently used agent, proceeds via a mixed disulfide intermediate. | smolecule.com | |

| Temperature | 25–40°C | Considered a critical parameter for optimizing yield. | smolecule.com |

| Stoichiometric Ratio | 2:1 (thiol-to-oxidizer) | Important for maximizing the efficiency of the reaction. | smolecule.com |

| Yield | >85% | High yields are achievable with optimized conditions. | smolecule.com |

Exploration of Alternative Synthetic Approaches.smolecule.com

Beyond the standard oxidative dimerization, researchers have investigated alternative methods for synthesizing this compound and related structures. These include hydrothermal and solvothermal techniques, which are particularly relevant for producing coordination polymers and metal-organic frameworks (MOFs). smolecule.comacs.org

One such method involves a solvothermal reflux reaction using copper(II) sulfate (B86663) and this compound in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere. acs.org This approach has been shown to be efficient for mass synthesis, significantly reducing reaction times compared to traditional autoclave methods and simplifying the purification process. acs.org Another explored avenue is the use of electrochemical methods, which present a more sustainable, "green" chemistry approach by using an electric current to facilitate the formation of the disulfide bond, thus avoiding the need for stoichiometric oxidizing agents. smolecule.com

Derivatization and Functionalization Strategies Involving this compound

The reactivity of the disulfide bond in this compound makes it a versatile tool for the derivatization and functionalization of other molecules, particularly biomolecules. nih.gov

Covalent Attachment to Biomolecules via Thiol-Reactive Mechanisms.benchchem.com

This compound is widely used as a thiol-reactive agent to covalently attach to biomolecules. sigmaaldrich.comsigmaaldrich.com This process typically involves a thiol-disulfide exchange reaction. The disulfide bond of this compound can react with a free sulfhydryl (thiol) group present on a biomolecule, such as a cysteine residue in a protein. sigmaaldrich.com This reaction results in the formation of a new, mixed disulfide bond, thereby linking the nicotinic acid derivative to the biomolecule and releasing one molecule of 6-mercaptonicotinic acid. sigmaaldrich.com This strategy is fundamental in biochemical research for blocking specific thiol groups to study their function in enzymes and other proteins. sigmaaldrich.com

In cases where a biomolecule of interest does not naturally possess a reactive sulfhydryl group, this compound can be used in a multi-step process to introduce one. A method has been described for introducing a protected sulfhydryl group onto molecules that have an alkyl-amino group. nih.gov This involves first reacting the amino group with 2-iminothiolane (B1205332), which generates a free thiol group. This newly formed, reactive thiol is then immediately protected by reacting it with this compound. nih.gov This creates a stable, disulfide-linked derivative on the biomolecule. The protecting group can later be removed by reduction with an agent like tris(2-carboxyethyl)phosphine (B1197953), exposing the reactive sulfhydryl group for subsequent conjugation to other molecules, such as fluorescent tags or peptides. nih.gov This two-step approach provides a controlled way to prepare biomolecules for specific covalent modifications. nih.gov

Application in Glycan Thiol-Derivatization and Activation

A significant application of this compound is in the field of glycobiology, specifically for the activation of thiol-derivatized glycans for subsequent bioconjugation. Thiolated glycans are valuable intermediates for creating neoglycoproteins and other glyco-conjugates, but their free thiol group must first be activated to ensure efficient reaction with target molecules, such as proteins. umaine.eduumaine.edu

Research has demonstrated the utility of this compound as a superior activating agent for thiol-containing glycans due to its enhanced water solubility compared to other disulfide reagents like 2,2'-dithiodipyridine (B1663999). umaine.edu The presence of two carboxylic acid groups on the pyridine (B92270) rings of this compound makes it readily soluble in aqueous buffers, which is advantageous for reactions with biological molecules. ontosight.aiumaine.edu

In a specific application, a thiol-derivatized lactose (B1674315) molecule (Lactose-TEAB) was activated using this compound. The process involves a thiol-disulfide exchange reaction where the thiol on the glycan attacks the disulfide bond of this compound. This forms a new, activated glycan with a 6-mercaptonicotinyl group attached via a disulfide linkage (Lactose-TEAB-MNA), releasing one molecule of 6-mercaptonicotinic acid as a byproduct. This "activated" glycan can then readily react with free thiols on proteins or other molecules. umaine.edu

The reaction was performed efficiently in an aqueous solution at pH 10, which is necessary to dissolve the this compound and deprotonate the glycan's thiol for enhanced nucleophilicity. Following the reaction, the product was easily purified, affording the activated glycan in a high yield. umaine.edu

| Reactant 1 | Reactant 2 (Activating Agent) | Reaction Conditions | Product | Isolated Yield |

|---|---|---|---|---|

| Lactose-TEAB (Thiol-derivatized glycan) | This compound | Aqueous solution, pH 10, 30 minutes | Lactose-TEAB-MNA (Activated glycan) | 92% |

This method provides a robust and efficient way to generate thiol-reactive glycans, expanding the toolkit for creating complex bioconjugates for biological investigations. umaine.eduumaine.edu

Mechanistic Elucidation of 6,6 Dithiodinicotinic Acid Interactions

Disulfide-Thiol Exchange Reactions and Thiol-Blocking Properties

The primary biochemical function of 6,6'-dithiodinicotinic acid revolves around its reactivity towards sulfhydryl groups, which are present in numerous biological molecules, including amino acids, peptides, and proteins. This reactivity allows DTNA to act as a potent thiol-blocking agent.

Molecular Mechanism of Reaction with Biological Thiols

The fundamental reaction between this compound and a biological thiol (R-SH) is a disulfide-thiol exchange. In this reaction, the disulfide bond in DTNA is attacked by the thiolate anion (R-S⁻) of the biological thiol. This nucleophilic attack results in the cleavage of the S-S bond in DTNA, forming a mixed disulfide between the biological molecule and the nicotinic acid moiety, and releasing one molecule of 6-mercaptonicotinic acid (6-MNA). semanticscholar.org The reaction can be represented as follows:

(HOOC-Py-S-S-Py-COOH) + R-SH ⇌ HOOC-Py-S-S-R + HOOC-Py-SH

The released 6-mercaptonicotinic acid has a characteristic absorbance, which can be monitored spectrophotometrically to quantify the reaction. The efficiency and rate of this exchange reaction are influenced by factors such as the pKa of the reacting thiol and the leaving group. semanticscholar.org

Role as a Specific Sulfhydryl Blocker in Protein Studies

The ability of this compound to react with sulfhydryl groups makes it a valuable tool in protein chemistry. medchemexpress.comsigmaaldrich.com By specifically modifying cysteine residues, which contain a free sulfhydryl group, researchers can investigate the role of these residues in protein structure, function, and enzymatic activity. sigmaaldrich.com

Blocking these sulfhydryl groups with DTNA can lead to a loss of protein function, indicating the importance of these residues for the protein's biological activity. For instance, DTNA has been employed to study the polar microenvironment around specific cysteine residues in enzymes like rabbit muscle creatine (B1669601) kinase. sigmaaldrich.com It has also been used as a substrate to assess the activity of protein disulfide-thiol interchange enzymes. sigmaaldrich.com

One notable application of DTNA is in cholinesterase assays, where it serves as a chromogen for detecting sulfhydryl groups, offering advantages over the traditional Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), especially in hemoglobin-rich samples.

Interaction with Cellular Thiol Pools (e.g., Ehrlich Ascites Cells)

This compound has been shown to interact with the thiol pools of cells, such as Ehrlich ascites tumor cells. sigmaaldrich.com These interactions can affect cellular processes by modifying the thiol status of the cell membrane. Studies have demonstrated that DTNA can be used to investigate the radioprotective effects of other thiol-containing compounds by blocking the sulfhydryl groups on the outer cell membrane. sigmaaldrich.com The interaction of DTNA with cellular thiols can lead to an inhibition of cell growth and a decrease in cell adhesion, suggesting that the primary target of the compound is the cell membrane. nih.gov

Redox Activity and Electrochemical Behavior of this compound

The disulfide bond in this compound is not only susceptible to nucleophilic attack by thiols but is also redox-active. This property allows DTNA to participate in electrochemical reactions and influences its coordination chemistry.

Characterization of the Disulfide Bond Reduction and Oxidation

The electrochemical behavior of this compound has been investigated using techniques such as cyclic voltammetry. researchgate.netedpsciences.org These studies reveal that the disulfide bond can be electrochemically reduced. The reduction process involves the transfer of electrons to the disulfide bond, leading to its cleavage and the formation of two molecules of 6-mercaptonicotinic acid.

Voltammetric studies on a mercury electrode have shown that the reduction of DTNA can be influenced by the surrounding environment, such as the presence of a phospholipid monolayer. researchgate.netedpsciences.org The hydrophobicity of the different forms of DTNA (dianionic vs. neutral) affects its ability to penetrate such layers and undergo electrochemical reduction at the electrode surface. researchgate.net The oxidation of thiols to form symmetrical disulfides like DTNA can be achieved using various oxidizing agents, including potassium permanganate (B83412) under solvent-free conditions. tandfonline.com

| Property | Value/Observation | Reference |

| Electrochemical Technique | Cyclic Voltammetry | researchgate.netedpsciences.org |

| Electrode | Mercury | researchgate.netedpsciences.org |

| Observation | Electrochemical reduction of the disulfide bond | researchgate.netedpsciences.org |

| Product of Reduction | 6-mercaptonicotinic acid | semanticscholar.org |

| Influencing Factor | Phospholipid monolayer, pH | researchgate.netedpsciences.org |

Influence of Redox Processes on Coordination Chemistry

The redox activity of the disulfide bond in this compound has a profound impact on its coordination chemistry, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. researchgate.net Under certain reaction conditions, such as solvothermal synthesis, the disulfide bond in DTNA can be cleaved. researchgate.net

This in situ cleavage of the S-S bond generates 6-mercaptonicotinic acid, which can then coordinate with metal ions. This process allows for the formation of diverse and complex coordination architectures that would not be accessible if the disulfide bond remained intact. For example, the reaction of DTNA with Cu(II) ions under reflux can lead to the oxidative cleavage of the S-S bond, generating thiyl radicals that subsequently reduce Cu(II) to Cu(I). This redox activity enables the formation of two-dimensional MOFs. The flexible nature of the resulting thiolate ligand allows it to adapt to various metal coordination geometries, leading to a rich variety of structural motifs, from one-dimensional chains to three-dimensional interpenetrating networks. researchgate.nettandfonline.com

The resulting coordination polymers can exhibit interesting properties, such as photoluminescence, which are influenced by the coordination environment of the metal ions and the structure of the organic ligand. researchgate.net

| Metal Ion | Reaction Condition | Outcome | Reference |

| Cu(II) | Reflux | Oxidative cleavage of S-S bond, reduction of Cu(II) to Cu(I), formation of 2D MOF. | |

| Zn(II) | Hydrothermal | Formation of a 1D chain structure leading to a 3D supramolecular network. | researchgate.net |

| Mn(II) | Hydrothermal | Formation of a 3D threefold interpenetrating coordination polymer. | tandfonline.com |

| Various Metals | Solvothermal | In situ cleavage of S-S bond, formation of new coordination polymers with 6-mercaptonicotinic acid. | researchgate.net |

Voltammetric Analysis of this compound on Biomimetic Membranes

The electrochemical behavior of this compound (CPDS) at the interface of a biomimetic membrane has been investigated to understand its mechanism of interaction and transport. researchgate.netedpsciences.org Studies have utilized a model system consisting of a self-assembled monolayer of dioleoylphosphatidylcholine (DOPC) deposited on a mercury electrode. researchgate.netscience.gov This setup mimics a biological membrane, allowing for the analysis of how CPDS permeates or interacts with the lipid environment. edpsciences.org

Electrochemical characterization was performed using techniques such as differential capacity measurements and cyclic voltammetry. researchgate.netedpsciences.org Spectroscopic analysis, specifically UV spectra, indicates that above a pH of 3-4, CPDS exists predominantly in its dianionic form due to the deprotonation of its carboxylic acid groups. researchgate.netscience.gov

Experimental findings from voltammetric studies suggest a specific mechanism for the reduction of CPDS at the electrode surface. edpsciences.org Despite the prevalence of the dianionic form in the bulk solution, estimations of its hydrophobicity suggest that this charged species cannot penetrate the hydrophobic core of the phospholipid monolayer. edpsciences.orgscience.gov Instead, the proposed mechanism involves the protonation of the dianion at the phospholipid/solution interface. edpsciences.orgscience.gov This results in the formation of a neutral CPDS species, which is significantly more hydrophobic. edpsciences.org This increased hydrophobicity facilitates its penetration into the phospholipid region, after which it undergoes electrochemical reduction at the surface of the mercury electrode. edpsciences.orgscience.gov

Table 1: Summary of Voltammetric Analysis of this compound

| Parameter | Description | Finding/Observation | Reference |

| Model System | Biomimetic Membrane | Self-assembled monolayer of dioleoylphosphatidylcholine on a mercury electrode. | researchgate.netedpsciences.org |

| Analytical Techniques | Electrochemical Methods | Differential capacity measurements and cyclic voltammetry. | researchgate.netedpsciences.org |

| Predominant Species | Solution Form (pH > 3-4) | Dianionic form of CPDS, confirmed by UV spectra. | researchgate.netscience.gov |

| Membrane Interaction | Permeability | The dianionic form does not penetrate the phospholipid monolayer. | edpsciences.orgscience.gov |

| Transport Mechanism | Proposed Pathway | 1. Protonation of the dianion at the membrane/solution interface to form a neutral species. 2. Penetration of the more hydrophobic neutral species into the monolayer. 3. Electrochemical reduction at the electrode surface. | edpsciences.orgscience.gov |

Structural Basis for Reactivity and Selectivity

Ligand Conformations and Coordination Modes in Supramolecular Structures

The structural flexibility of this compound (referred to as H₂cpds in coordination chemistry literature) is a key determinant of its ability to form diverse and complex supramolecular structures. acs.org As a ligand, its capacity to adopt various conformations and coordination modes allows for the construction of novel coordination polymers with a range of metal ions, including Zn(II), Cd(II), and Mn(II). acs.orgtandfonline.com

The conformation of the ligand, particularly the torsion angle of the disulfide bond, and the coordination of its carboxylate groups are influenced by factors such as the specific metal ion used and the presence of auxiliary N,N'-donor ligands like 1,2-bi(4-pyridyl)ethane (bpa) and 1,3-bis(4-pyridyl)propane (bpp). acs.org These factors collectively dictate the final architecture of the resulting metal-organic framework. acs.orgacs.org

Research has demonstrated the assembly of several distinct structural motifs:

1D Helical Chains: The flexibility of the ligand can lead to the formation of one-dimensional helical structures. acs.org

2D Layered Structures: Two-dimensional networks, such as 4⁴ grid-like layers, have been synthesized. acs.org In some cases, these layers can form complex interpenetrating frameworks. acs.org For example, the complex {[Zn(cpds)(bpa)₀.₅]}n features a 2-fold 2D → 2D parallel interpenetration framework that contains a rotaxane-like motif. acs.org

3D Interpenetrating Networks: Three-dimensional structures are also common, often featuring interpenetration where multiple identical networks are intertwined. acs.orgtandfonline.com A notable example is {[Mn₂(dtdn)₂(bpp)(H₂O)₃]·4H₂O}n, which forms a 3-D threefold interpenetrating network with a five-connected (4⁶·6⁴)-bnn topology. tandfonline.com Another 3D complex, {[Zn(cpds)]·H₂O}n, creates a microporous network that contains one-dimensional metal-organic nanotubes filled with water molecules. acs.org

The carboxylate groups of the ligand exhibit different coordination modes, further contributing to the structural diversity of these polymers. tandfonline.com

Table 2: Examples of Supramolecular Structures with this compound Ligand

| Complex Formula | Metal Ion | Auxiliary Ligand | Structural Motif | Key Features | Reference |

| {[Zn(cpds)]·H₂O}n | Zn(II) | None | 3D Microporous Network | Contains 1D metal-organic nanotubes filled with water molecules. | acs.org |

| {[Zn(cpds)(bpa)₀.₅]}n | Zn(II) | bpa | 2D → 2D Parallel Interpenetration | Features a rotaxane-like motif. | acs.org |

| {[Zn(cpds)(bpp)]}n | Zn(II) | bpp | 2D Layer | Forms a 4⁴ grid-like layer. | acs.org |

| {[Cd(cpds)(bpa)₁.₅]·H₂O}n | Cd(II) | bpa | 2D Chiral Layers | Composed of single-helical and double-stranded helices. | acs.org |

| {[Mn₂(dtdn)₂(bpp)(H₂O)₃]·4H₂O}n | Mn(II) | bpp | 3D Pillared-Layer Network | Exhibits a threefold interpenetrating network with a five-connected topology. | tandfonline.com |

Steric and Electronic Effects Governing Thiol Interaction Specificity

The reactivity and selectivity of this compound as a sulfhydryl-blocking agent are governed by the interplay of steric and electronic effects inherent to its molecular structure. These effects dictate its specificity when interacting with thiol groups (-SH) in different biological environments, a property that can be clearly illustrated by comparing it with its isomer, 2,2'-dithiodipyridine (B1663999) (DTDP).

Both molecules are disulfide-containing compounds capable of reacting with thiols. sigmaaldrich.cn However, the position of the carboxylic acid groups on the pyridine (B92270) rings creates distinct steric and electronic properties that lead to different biological reactivities.

Electronic Effects: The electron-withdrawing nature of the carboxylic acid groups influences the electrophilicity of the sulfur atoms in the disulfide bond, making it susceptible to nucleophilic attack by a thiol. The position of these groups relative to the disulfide bond (position 6 in this compound versus position 2 in the isomer) alters the electronic distribution across the molecule, fine-tuning the reactivity of the S-S bond.

This combination of effects results in a notable difference in targeting. For instance, in studies involving Ehrlich ascites cells, the ortho-disulfide isomer, DTDP, preferentially reacts with accessible membrane thiols. In contrast, this compound specifically targets superficial β-cell thiols in pancreatic islets. This demonstrates that the unique structural arrangement of this compound confers a higher degree of specificity, allowing it to interact with a distinct subset of thiol-containing targets compared to its isomer.

Applications of 6,6 Dithiodinicotinic Acid in Advanced Biochemical and Enzymatic Research

Enzyme Activity Probing and Inhibition Studies

6,6'-Dithiodinicotinic acid (DTNA) has emerged as a significant tool for investigating enzyme kinetics and inhibition. Its ability to react with thiol groups makes it particularly valuable in studying enzymes where such groups are crucial for activity.

Cholinesterase Activity Determination Using this compound as a Chromogen

A primary application of DTNA is in the spectrophotometric determination of cholinesterase activity, serving as an alternative chromogen to the traditionally used 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the Ellman method. nih.govsigmaaldrich.comarakmu.ac.ir The standard method measures the change in absorbance at 412 nm resulting from the reaction of DTNB with thiocholine, a product of cholinesterase activity. nih.govarakmu.ac.ir

DTNA functions as a chromogen for sulfhydryl groups with an optimal absorption wavelength of 340 nm. nih.govarakmu.ac.ir Kinetic analyses have shown that while DTNA may be a slightly less efficient indicator of sulfhydryl group concentration compared to DTNB, it offers distinct advantages in specific contexts. nih.gov For instance, increasing concentrations of DTNB have been shown to significantly increase the Michaelis constant (Km) for the substrate acetylthiocholine, an effect not observed with DTNA. researchgate.net This suggests that DTNB may interact with the enzyme, causing activation and complicating kinetic measurements, whereas DTNA provides a more accurate assessment of enzyme kinetics. researchgate.netnih.gov The use of DTNA is therefore recommended for quantitative mechanistic investigations of cholinesterases. researchgate.net

| Property | This compound (DTNA) | 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) |

| Optimal Absorption Wavelength | 340 nm nih.govarakmu.ac.ir | 412 nm nih.govarakmu.ac.ir |

| Effect on Acetylthiocholine Km | Little to no effect researchgate.net | Increases Km researchgate.net |

| Inhibition Type (Rat AChE) | Less pronounced mixed-type inhibition researchgate.net | Linear mixed-type inhibition researchgate.net |

A significant challenge in cholinesterase assays is the analysis of samples rich in hemoglobin, such as whole blood, because hemoglobin exhibits strong absorbance in the 400-430 nm range, which interferes with the 412 nm reading of the DTNB-based assay. nih.govarakmu.ac.ir By shifting the measurement to 340 nm, the DTNA-based method effectively circumvents this interference. nih.govarakmu.ac.irsigmaaldrich.com This results in a markedly more sensitive and convenient procedure for determining cholinesterase activity in hemoglobin-rich tissues, representing a significant advantage of the DTNA method. nih.govarakmu.ac.ir While some studies have noted that DTNB may result in a higher recorded cholinesterase activity and that DTNA may show a delay in sulfhydryl group saturation, the benefits of using DTNA in blood samples often outweigh these considerations. sigmaaldrich.com

Inhibition of Mitochondrial F1-ATPase Thiol Groups

This compound has been utilized as a specific sulfhydryl blocker to investigate the function of mitochondrial F1-ATPase. medchemexpress.com Studies have shown that DTNA can react with thiol groups on the F1-ATPase enzyme. scispace.com For example, in F1-ATPase from pig heart mitochondria, DTNA reacts with approximately 2 moles of thiol groups. scispace.com Research on yeast mitochondrial F1-ATPase has further elucidated this interaction, demonstrating that DTNA can differentiate between essential thiol groups on the gamma-subunit of the enzyme. researchgate.net Binding of DTNA to the enzyme can lead to partial inhibition of its ATPase activity, providing insights into the role of specific cysteine residues in the catalytic mechanism and conformational changes of the enzyme. scispace.comresearchgate.netacs.org

Investigations into Lactate (B86563) Dehydrogenase (LDH) Inhibition by this compound

Research has also explored the inhibitory effects of this compound on lactate dehydrogenase (LDH), a key enzyme in anaerobic glycolysis. nih.gov Studies have shown that DTNA acts as an unselective inhibitor of both human LDH (hLDH) and Plasmodium falciparum LDH (pfLDH). nih.govcore.ac.uk This non-selective nature is attributed to the compound's structure, which features two pyridine (B92270) rings linked by a disulfide bridge. nih.govcore.ac.uk

| Enzyme | IC50 (mM) |

| Human Lactate Dehydrogenase (hLDH) | 4.6 core.ac.uk |

| Plasmodium falciparum Lactate Dehydrogenase (pfLDH) | 6.6 core.ac.uk |

Cytotoxic Mechanisms and Enzyme Inhibition in Glucose Metabolism Pathways

The inhibitory effects of compounds on key enzymes in glucose metabolism pathways are an area of active research for their potential cytotoxic effects against cancer cells. Cancer cells often exhibit altered metabolism, including an increased reliance on glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov The enzyme glucose-6-phosphate dehydrogenase (G6PDH) is the rate-limiting step of the PPP and is crucial for producing NADPH, which is essential for antioxidant defense and biosynthesis. nih.gov Inhibition of G6PDH has been shown to sensitize cancer cells to other therapeutic agents. nih.govnih.gov While direct studies detailing the cytotoxic mechanisms of this compound through the inhibition of G6PDH are not extensively documented in the provided results, its known role as a thiol-reactive agent suggests a potential to interact with enzymes like G6PDH that are sensitive to redox modulation. sigmaaldrich.com The inhibition of enzymes in glucose metabolism, such as LDH, can disrupt the metabolic balance of cancer cells, potentially leading to cytotoxicity. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Targeting

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, including DNA repair, genomic stability, and programmed cell death. nih.govsonar.ch The inhibition of PARP activity has emerged as a significant strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.govnih.gov PARP inhibitors typically work by competing with the enzyme's natural substrate, NAD+, leading to the accumulation of DNA damage and ultimately cell death in cancer cells. nih.gov While extensive research has led to the development of several PARP inhibitors for clinical use, the direct role of this compound as a PARP targeting agent is not extensively documented in the currently available research. nih.govresearchgate.net The primary mechanism of PARP inhibitors involves blocking the catalytic activity of PARP1 and PARP2, which are key enzymes in the repair of DNA single-strand breaks. nih.gov

Investigations of Cellular and Membrane Interactions

Differential Thiol Accessibility in Cell Membranes and Interaction with Cell Homogenates

This compound (also known as CPDS) serves as a valuable tool for probing the accessibility of thiol groups on cell surfaces and within cellular compartments. sigmaaldrich.commedchemexpress.com Studies have shown that it can act as a specific thiol blocker, allowing researchers to investigate the role of sulfhydryl groups in various cellular functions. pure-synth.com For instance, it has been employed to study the radioprotective effect of mercaptoethylamine on the thiol level of the outer cell membrane of Ehrlich ascites tumor cells. sigmaaldrich.compure-synth.com

Research has demonstrated that this compound interacts with homogenates of Ehrlich ascites cells. sigmaaldrich.comchemdad.com Unlike some other thiol reagents, it has been reported to react specifically with thiol groups located on the surface of these tumor cells, which in turn alters their electrophoretic mobility. sigmaaldrich.com This selective reactivity with superficial thiols provides a method to differentiate between external and internal cellular thiol groups. In pancreatic islets, this compound has been shown to target superficial β-cell thiols. This contrasts with other disulfide compounds like 2,2'-dithiodipyridine (B1663999) (DTDP), which preferentially reacts with more accessible membrane thiols in Ehrlich ascites cells.

The interaction of this compound with cellular components has also been explored in the context of cell growth and adhesion. Studies on murine and hamster fibroblasts (3T3 and BHK) and a metastatic murine melanoma cell line (F10) revealed that CPDS inhibited cell growth and reduced cell adhesion. nih.gov In contrast, its metabolite, 6-mercaptonicotinic acid (6-MNA), which lacks the disulfide bond, had no such effects. nih.gov These findings suggest that the disulfide bridge is crucial for its biological activity and that the primary target of CPDS is likely the cell membrane. nih.gov

Table 1: Comparative Effects of this compound (CPDS) and its Metabolite (6-MNA) on Cell Lines

| Compound | Effect on Cell Growth | Effect on Cell Adhesion | Primary Target Hypothesis | Reference |

| This compound (CPDS) | Inhibition | Decrease | Cell Membrane | nih.gov |

| 6-mercaptonicotinic acid (6-MNA) | No effect | No effect | Not Applicable | nih.gov |

Penetration and Interaction with Phospholipid Monolayers

The interaction of this compound with model cell membranes has been investigated using phospholipid monolayers. researchgate.netscience.gov Voltammetric studies of CPDS with a dioleoylphosphatidylcholine (DOPC) monolayer have provided insights into its ability to penetrate and interact with the lipid bilayer. edpsciences.org These studies suggest that the penetration of CPDS into the phospholipid monolayer is dependent on its protonation state. researchgate.net

At a pH above 3-4, this compound exists predominantly in its dianionic form. researchgate.netedpsciences.org Due to its charge and lower hydrophobicity in this state, the dianion does not readily penetrate the phospholipid monolayer. researchgate.net However, it is proposed that the dianion undergoes protonation at the phospholipid/solution interface. researchgate.netscience.gov This results in the formation of a neutral species which, due to its increased hydrophobicity, can then penetrate into the phospholipid region. researchgate.net Following penetration, the neutral form can be electrochemically reduced at the underlying electrode surface. researchgate.netedpsciences.org

Differential capacity and cyclic voltammetry measurements have been instrumental in characterizing this behavior. researchgate.netedpsciences.org The estimation of the hydrophobicity of CPDS through its partition coefficient in an octanol/water system supports the hypothesis that the neutral form is the species that penetrates the monolayer. researchgate.net This mechanism highlights the importance of the local microenvironment at the membrane surface in modulating the interaction of small molecules like this compound with the cell membrane.

Modulation of Receptor Binding (e.g., Insulin (B600854) Binding to Adipocytes, with comparative context)

This compound has been shown to influence cellular signaling pathways by interacting with thiol groups on or near cell surface receptors. One notable example is its effect on insulin release, which is closely linked to receptor function on pancreatic β-cells. oup.com Research indicates that organic disulfides, including this compound, can stimulate insulin release by blocking thiol groups within the β-cell plasma membranes. oup.com

In comparative studies, this compound was observed to have a negative interaction with the insulin secretagogue glibenclamide. oup.com This suggests a potential competition or interference at the level of thiol group interaction on the β-cell membrane. While glibenclamide itself did not show a direct effect on the thiol activity of free L-cysteine, the blockage of albumin thiols did decrease the binding of glibenclamide to serum albumin, further supporting the role of thiol groups in the action of such compounds. oup.com

The ability of this compound to block superficial β-cell thiols, as mentioned previously, is a key aspect of this modulatory role. This specificity allows it to be used as a tool to investigate the function of particular thiol groups in receptor activity and downstream signaling events. Although direct studies on insulin binding to adipocytes were not the primary focus of these findings, the modulation of insulin release from pancreatic islets provides a strong comparative context for understanding how disulfide compounds can impact receptor-mediated processes through interaction with accessible thiol groups.

Use in Protein and Oligonucleotide Modification

Reversible Crosslinking via Disulfide Bonds in Polymer Systems

The disulfide bond in this compound provides a reactive site that can be exploited for the reversible crosslinking of polymer systems. This is particularly relevant in the development of smart biomaterials, such as those used in drug delivery systems.

In thiolated polymers, for example, derivatives of chitosan, this compound can facilitate reversible crosslinking. This occurs through disulfide exchange reactions between the dithiodinicotinic acid and the thiol groups present on the polymer chains. The resulting disulfide bridges create a crosslinked network, which can enhance the mechanical properties and stability of the polymer matrix. expresspolymlett.com

The reversibility of these disulfide bonds is a key advantage. nih.govrsc.org The crosslinks can be broken under specific conditions, such as in the presence of reducing agents like glutathione (B108866), which is naturally present in the body. rsc.org This allows for the controlled degradation of the polymer network and the release of encapsulated therapeutic agents. This dynamic covalent chemistry enables the design of materials that can respond to specific physiological cues. researchgate.net In the context of mucoadhesion, polymer systems crosslinked with this compound have been shown to outperform those using non-reducible crosslinking agents.

Introduction of Sulfhydryl Groups on Water-Soluble Proteins (e.g., Bovine Serum Albumin)

The introduction of reactive sulfhydryl (-SH) groups onto proteins is a fundamental strategy in bioconjugation, enabling the attachment of various labels, drugs, or other molecules. A notable method for this purpose involves the use of this compound (DTNA) in conjunction with 2-iminothiolane (B1205332). nih.govacs.org This approach is particularly effective for modifying water-soluble proteins, such as Bovine Serum Albumin (BSA), that possess primary amino groups (e.g., on lysine (B10760008) residues). nih.gov

The process is a two-step, one-pot reaction performed in aqueous buffered saline. nih.govacs.org First, 2-iminothiolane reacts with an amino group on the protein. This reaction opens the cyclic 2-iminothiolane structure, exposing a free sulfhydryl group. nih.govacs.org Immediately, the newly generated and highly reactive thiol is protected by DTNA, which is present in the reaction mixture. nih.govacs.org This protection step involves a disulfide exchange reaction, where the protein's new sulfhydryl group attacks the disulfide bond of DTNA. This results in the formation of a mixed disulfide between the protein and 6-mercaptonicotinic acid (6-MNA), effectively capping the sulfhydryl group and preventing its premature oxidation or side reactions. nih.govsigmaaldrich.com The other half of the DTNA molecule is released as 6-MNA. sigmaaldrich.com

The resulting modified protein, now bearing a protected sulfhydryl group, can be stored or used directly in subsequent steps. The protective group is readily removed by a mild reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reveal the reactive sulfhydryl group for specific conjugation reactions. nih.gov

Research has validated this method by successfully modifying Bovine Serum Albumin. nih.govacs.org The modified BSA, after reduction of the protective disulfide bridge, was conjugated to a bromoacetyl peptide, demonstrating the successful introduction of a functional and reactive sulfhydryl group onto the protein. nih.gov The optimal conditions for this thiolation reaction were determined by studying the stability and reactivity of both 2-iminothiolane and DTNA in relation to pH and temperature. nih.govacs.org

Table 1: Key Reagents and Their Roles in Protein Thiolation

| Reagent | Role in the Reaction |

|---|---|

| Bovine Serum Albumin (BSA) | The water-soluble protein substrate containing primary amino groups for modification. nih.gov |

| 2-Iminothiolane | Reacts with primary amino groups on the protein to introduce a sulfhydryl group. nih.govacs.org |

| This compound (DTNA) | Immediately protects the newly formed sulfhydryl group as a mixed disulfide. nih.govacs.org |

| Tris(2-carboxyethyl)phosphine (TCEP) | A water-soluble reducing agent used to deprotect the sulfhydryl group for subsequent conjugation. nih.gov |

| Bromoacetyl peptide | A molecule used to validate the functionality of the newly introduced sulfhydryl group via conjugation. nih.gov |

Site-Specific Modification of Oligonucleotides for Functionalization

The functionalization of oligonucleotides at specific sites is crucial for their use in diagnostics, therapeutics, and various biotechnological applications. nih.govatdbio.com this compound plays a key role in a method that allows for the site-specific introduction of a protected sulfhydryl group, which can then be used as a handle for conjugation. nih.gov

This method is analogous to the one used for modifying proteins and is particularly suited for oligonucleotides that have been synthesized with a primary alkyl-amino group at a specific position, commonly at the 5' terminus. nih.govacs.org The process leverages the same two water-soluble reagents: 2-iminothiolane and this compound (DTNA). nih.gov The reaction begins with the nucleophilic attack of the oligonucleotide's terminal amino group on 2-iminothiolane. nih.govacs.org This ring-opening reaction covalently attaches a linker arm containing a sulfhydryl group to the oligonucleotide. nih.gov

To prevent dimerization or unwanted side reactions, the newly introduced sulfhydryl group is immediately protected by DTNA through a disulfide exchange reaction. nih.govacs.org This creates a stable, modified oligonucleotide bearing a terminal 3-carboxy-4-pyridinyldithio moiety. The protected oligonucleotide can be purified and stored. For subsequent functionalization, the protecting group is cleaved with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP), regenerating the free, reactive thiol. nih.gov

The utility of this site-specific modification has been demonstrated through the successful conjugation of various molecules to the 5' end of an oligonucleotide. nih.gov In one application, after reduction of the disulfide bridge, the thiolated oligonucleotide was reacted with iodoacetamidofluorescein, a fluorescent tag. nih.gov In another, it was conjugated to a bromoacetyl peptide. nih.gov These examples confirm that the method effectively installs a functional sulfhydryl group at a specific site on an oligonucleotide, enabling its covalent linkage to other functional moieties. nih.govacs.org

Table 2: Functionalization of a 5'-Amino-Modified Oligonucleotide

| Step | Description | Key Reagents | Outcome |

|---|---|---|---|

| 1. Thiolation & Protection | An oligonucleotide with a 5'-amino linker is reacted with 2-iminothiolane and DTNA. | 5'-Amino-oligonucleotide, 2-Iminothiolane, this compound (DTNA) | Oligonucleotide with a protected sulfhydryl group at the 5' end. nih.govacs.org |

| 2. Deprotection | The mixed disulfide bond is cleaved to expose the reactive sulfhydryl group. | Tris(2-carboxyethyl)phosphine (TCEP) | Oligonucleotide with a free, reactive 5'-thiol group. nih.gov |

| 3. Conjugation | The thiolated oligonucleotide is reacted with an electrophilic molecule. | Iodoacetamidofluorescein or Bromoacetyl peptide | Fluorescently-tagged or peptide-conjugated oligonucleotide. nih.gov |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-iminothiolane |

| This compound (DTNA) |

| 6-mercaptonicotinic acid (6-MNA) |

| Bromoacetyl peptide |

| Bovine Serum Albumin (BSA) |

| Iodoacetamidofluorescein |

Advanced Analytical Methodologies Utilizing 6,6 Dithiodinicotinic Acid

Spectrophotometric Quantification of Biologically Relevant Thiols

The reaction of 6,6'-dithiodinicotinic acid with thiols produces a mixed disulfide and releases 6-mercaptonicotinic acid, which can be quantified spectrophotometrically. This principle forms the basis for determining the concentration of various thiols in biological samples. The reaction results in the formation of a thione that exhibits a strong absorbance at 344 nm, a wavelength that is distinct from the absorbance peaks of both DTNA and fish protein, making it a reliable method for quantification. iaea.org

Determination of Total Glutathione (B108866) and Individual Thiols in Biological Samples

A significant application of this compound is in the quantification of total glutathione and other thiols in biological materials such as human blood. nih.govscilit.comsigmaaldrich.comlookchem.com This method is also employed to assess the sulfhydryl group content in proteins, for instance, in fish protein, where it has been used as a bioindicator for radiation treatment. iaea.org The reaction between the protein's sulfhydryl groups and DTNA follows first-order kinetics. iaea.org

Research has demonstrated the utility of DTNA in determining nanomole levels of various biological thiols. nih.gov This includes important compounds like cysteine, cysteamine, homocysteine, and glutathione. nih.gov The method has been successfully applied to quantify glutathione in human erythrocytes and Escherichia coli. nih.gov

Chromatographic Separations Coupled with this compound Reactivity

To analyze individual thiols within a complex mixture, spectrophotometric methods are often coupled with chromatographic separation techniques. This combination allows for the quantification of specific thiol species.

High-Performance Liquid Chromatography (HPLC) with Post-Column Reaction for Thiol Detection

A robust method for the determination of nanomole levels of biological thiols involves the use of reverse-phase high-performance liquid chromatography (HPLC) followed by a post-column reaction with this compound. nih.gov In this technique, the thiols are first separated on an HPLC column. The eluate from the column is then mixed with DTNA, and the resulting colored product is detected by a spectrophotometer.

This approach has been successfully used for the separation and quantification of several thiols, including cysteine, cysteamine, homocysteine, glutathione, and penicillamine, with detection limits as low as 0.1 nmol. nih.gov However, the quantitative detection of certain other thiols like thiolhistidine, ergothioneine, and thiouracil has been reported to be less successful with this specific method. nih.gov

Table 1: Thiols Quantitatively Determined by HPLC with Post-Column DTNA Reaction

| Thiol | Detection Limit (nmol) |

| Cysteine | 0.1 |

| Cysteamine | 0.1 |

| Homocysteine | 0.1 |

| Glutathione | 0.1 |

| Penicillamine | 0.1 |

Data sourced from Nishiyama and Kuninori, 1984. nih.gov

LC-MS Methodologies for Thiol and Disulfide Ratio Analysis

While direct LC-MS methods using this compound for derivatization are not extensively detailed in the provided context, the principle of using derivatizing agents to enable LC-MS analysis of thiols and disulfides is well-established. For instance, methods have been developed for the simultaneous determination of thiols and disulfides in urine samples using sequential labeling with ferrocene-based maleimide (B117702) reagents, followed by LC/MS/MS analysis. nih.gov This approach allows for the quantification of both free and disulfide-bound thiols. nih.gov The disulfide-bound thiols are first reduced to their free form before derivatization. nih.gov This highlights a general strategy that could be adapted for use with DTNA or its derivatives in LC-MS applications to analyze thiol and disulfide ratios, which are critical indicators of oxidative stress in biological systems.

Electrochemical Detection Methods

Electrochemical methods offer an alternative and highly sensitive approach for the detection of compounds that can undergo oxidation or reduction reactions. The electrochemical properties of this compound and its reaction products with thiols can be exploited for their detection.

Cyclic Voltammetry and Differential Capacity Measurements

The electrochemical behavior of this compound has been investigated using techniques such as cyclic voltammetry and differential capacity measurements. researchgate.netedpsciences.org These studies have been conducted on mercury electrodes, sometimes coated with a self-assembled phospholipid monolayer to mimic a biological membrane. researchgate.netedpsciences.org

Research has shown that the dianionic form of DTNA is present at a pH above 3-4. researchgate.netedpsciences.org It is suggested that this dianion undergoes protonation at the phospholipid/solution interface, forming a neutral species that can penetrate the phospholipid region and be electrochemically reduced at the mercury surface. researchgate.netedpsciences.org The redox behavior of metal complexes with this compound, such as copper complexes, has also been explored using cyclic voltammetry, revealing multiple redox peaks. smolecule.com This suggests the potential for developing electrochemical sensors based on these properties.

Coordination Chemistry and Material Science Applications of 6,6 Dithiodinicotinic Acid

Design and Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The flexible and multifunctional nature of 6,6'-dithiodinicotinic acid (H₂dtdn), with its two carboxylate groups and a disulfide bond, makes it a versatile building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. Its ability to adopt various conformations and coordination modes allows for the synthesis of a wide array of structurally diverse materials.

Self-Assembly with Transition Metals (e.g., Zn(II), Cd(II), Cu(I))

The self-assembly of this compound with transition metal ions such as zinc(II), cadmium(II), and copper(I) has been a fruitful area of research, leading to the formation of novel coordination polymers with intriguing properties. acs.orgacs.orgrsc.orgresearchgate.netfigshare.com The choice of metal ion, solvent system, and the use of auxiliary ligands play a crucial role in directing the final architecture of the resulting materials. acs.orgacs.orgresearchgate.netfigshare.com

For instance, the reaction of this compound with Zn(II) and Cd(II) salts, often in the presence of N,N'-donor co-ligands like 1,2-bi(4-pyridyl)ethane (bpa) or 1,3-bis(4-pyridyl)propane (bpp), has yielded a series of coordination polymers with varying dimensionalities and topologies. acs.orgacs.orgresearchgate.netfigshare.com Hydrothermal and liquid diffusion methods are commonly employed for the synthesis of these materials. acs.orgacs.orgresearchgate.netfigshare.comresearchgate.netresearchgate.net

In some cases, the S-S bond in this compound can undergo in situ cleavage under specific reaction conditions, leading to the formation of new ligands like 6-mercaptonicotinic acid (6-Hmna), which then coordinate to the metal centers. researchgate.netresearchgate.netnih.gov This reactivity adds another layer of complexity and potential for structural diversity.

The interaction of this compound with copper(I) has also been explored, resulting in coordination polymers with distinct structural features. rsc.orgnih.gov The coordination can involve the nitrogen atom of the pyridine (B92270) ring and the sulfur atoms, leading to the formation of one- and two-dimensional structures. rsc.orgnih.gov

Table 1: Examples of Coordination Polymers Synthesized from this compound and Transition Metals

| Compound | Metal Ion | Auxiliary Ligand | Dimensionality | Reference |

|---|---|---|---|---|

| {[Zn(cpds)]·H₂O}ₙ | Zn(II) | None | 3D | acs.org |

| {[Zn(cpds)(bpa)₀.₅]}ₙ | Zn(II) | bpa | 2D | acs.org |

| {[Zn(cpds)(bpp)]}ₙ | Zn(II) | bpp | 2D | acs.org |

| {[Cd(cpds)(bpa)₁.₅]·H₂O}ₙ | Cd(II) | bpa | 2D | acs.org |

| {[Cd₂(cpds)₂(bpp)·(H₂O)₃]·4H₂O}ₙ | Cd(II) | bpp | 3D | acs.org |

| {[Mn₂(dtdn)₂(bpp)(H₂O)₃]·4H₂O}ₙ | Mn(II) | bpp | 3D | tandfonline.com |

| {[Cu(6mna)]}ₙ | Cu(I) | None (in situ ligand) | 2D | rsc.org |

| {[(CuI)₂H₂dtdn]·MeCN}ₙ | Cu(I) | None | 2D | rsc.org |

| {[Zn(cpds)(dpa)]·H₂O}ₙ | Zn(II) | dpa | 1D | researchgate.net |

Structural Diversity and Topologies of Resulting Architectures

The coordination polymers derived from this compound exhibit a remarkable range of structural diversity, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. acs.orgacs.orgresearchgate.netfigshare.com This diversity is a direct consequence of the ligand's flexibility, the coordination preferences of the metal ions, and the influence of reaction conditions and auxiliary ligands. acs.orgacs.orgresearchgate.netfigshare.com

For example, a series of Zn(II) and Cd(II) coordination polymers demonstrated structures ranging from 1D chains to 2D layers with parallel interpenetration and 3D frameworks. acs.orgacs.orgresearchgate.netfigshare.com One such Cd(II) complex forms a 3D network with a (4⁶·6⁴) topology. acs.orgacs.orgresearchgate.net Another Mn(II)-based coordination polymer displays a 3D threefold interpenetrating network with a (4⁶.6⁴)-bnn topology. tandfonline.com

The use of different auxiliary N,N'-donor ligands with varying lengths and flexibility can lead to different dimensionalities. For instance, with Zn(II), a 2D layer with a 4⁴ grid-like topology was formed with one ligand, while another resulted in a 2-fold interpenetrating 2D framework. acs.orgacs.org

The coordination modes of the carboxylate groups of the ligand also contribute significantly to the structural variety. They can act as monodentate, bidentate, or bridging ligands, connecting multiple metal centers to build up the extended structures. acs.orgtandfonline.com Furthermore, the disulfide bridge can adopt different dihedral angles, adding to the conformational flexibility of the ligand and influencing the final architecture.

Functional Properties of this compound-Containing Materials

The incorporation of this compound into coordination polymers and MOFs not only leads to diverse structures but also imparts interesting functional properties to the resulting materials, with potential applications in luminescence, electronics, and biosensing.

Luminescent Characteristics of Coordination Polymers

Several coordination polymers based on this compound, particularly those containing d¹⁰ metal ions like Zn(II) and Cd(II), exhibit photoluminescent properties. acs.orgacs.orgresearchgate.net The luminescence typically originates from ligand-to-metal charge transfer (LMCT) or intraligand transitions. researchgate.net

For example, a Zn(II) coordination polymer, {[Zn(cpds)(dpa)]·H₂O}ₙ, where dpa is dipyridin-2-ylamine, displays a blue photoluminescence peak at 435 nm in the solid state at room temperature. researchgate.net The luminescent properties of these materials can be influenced by the coordination environment of the metal ion and the nature of the organic ligands. acs.org The rigidification of the ligand upon coordination to the metal center can enhance the luminescence intensity. unibuc.ro

Electrical Conductivity in Metal-Sulfur Planar MOFs

A significant breakthrough in the development of electrically conductive MOFs has been achieved using this compound. researchgate.netnih.gov Through an in situ cleavage of the S-S bond under hydrothermal conditions, a two-dimensional (2D) MOF, {[Cu₂(6-Hmna)(6-mn)]·NH₄}ₙ, was synthesized. researchgate.netnih.gov This material is composed of (-Cu-S-)n planes. researchgate.netnih.gov

This copper-sulfur planar MOF exhibits remarkable electrical conductivity, with a single-crystal conductivity of 10.96 S cm⁻¹, which is among the highest reported for MOFs. researchgate.netnih.govsmolecule.com The material also possesses a low activation energy of 6 meV and a small bandgap of 1.34 eV. researchgate.netnih.gov This high conductivity is attributed to the efficient charge transport through the extended copper-sulfur network. researchgate.netnih.gov This finding opens up possibilities for the use of such materials in electronic applications. nih.govacs.org

Peroxidase Mimicry in Nanozymes for Biosensing

Nanozymes, which are nanomaterials with enzyme-like characteristics, have garnered significant interest for their potential applications in various fields, including biosensing. researchgate.netnih.govfrontiersin.orgmdpi.com Two-dimensional (2D) nanosheets of a (Cu-S)n MOF, synthesized from this compound and a copper salt via a solvothermal reflux method, have been shown to exhibit impressive peroxidase-like activity. researchgate.netacs.orgacs.org

These (Cu-S)n MOF 2D nanosheets can catalyze the oxidation of peroxidase substrates in the presence of hydrogen peroxide, mimicking the function of the natural enzyme. researchgate.netnih.gov This catalytic activity arises from the unique coordination of Cu(I) within the MOF structure. researchgate.netacs.org The high catalytic efficiency and stability of these nanozymes make them promising candidates for the development of robust and sensitive biosensors. researchgate.netnih.gov For example, they have been successfully applied for the detection of glutathione (B108866). researchgate.netacs.orgacs.org

Potential in Novel Catalytic Systems

The unique chemical structure of this compound, characterized by its flexible disulfide bridge and nitrogen-containing aromatic rings, makes it a highly versatile ligand for developing advanced catalytic materials. Its coordination with various metal centers has led to the creation of metal-organic frameworks (MOFs) and coordination polymers with significant potential in catalysis. The redox-active nature of the S-S bond is central to its catalytic applications, often enabling the in situ formation of active sites and facilitating electron transfer processes. smolecule.com

A prominent area of research is the development of enzyme-mimetic systems. Two-dimensional (2D) copper-sulfur MOF nanosheets synthesized from this compound have demonstrated remarkable peroxidase-like activity. smolecule.com These nanosheets effectively catalyze the oxidation of peroxidase substrates, such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB), in the presence of hydrogen peroxide. smolecule.com The synthesis of these catalytically active materials is often achieved through a one-pot reflux method where the disulfide bond in this compound is cleaved during the reaction with a copper salt like copper(II) sulfate (B86663). nih.govacs.org This process is notable as the thiyl radicals generated from the S-S bond cleavage reduce Cu(II) to Cu(I), and these Cu(I) centers, stabilized within the MOF structure, are believed to be the active catalytic sites. acs.org This is a departure from many other copper-based MOF mimics where Cu(II) is the active center. acs.org

The catalytic efficiency of these nanosheets has been systematically studied. A facile solvothermal reflux method for synthesizing these (Cu–S)n MOF 2D nanosheets has been developed, which significantly improves the yield to over 90% and reduces the reaction time from several days to 24 hours compared to traditional autoclave methods. nih.govacs.org

Beyond enzyme mimetics, MOFs derived from this compound and its derivatives show promise in organic synthesis. A water-stable, heterometallic Zr-Cu MOF, initially synthesized using 6-mercaptopyridine-3-carboxylic acid (the reduced form of this compound), has been employed as a catalyst for the ring-opening of styrene (B11656) oxide. unt.edu Researchers demonstrated that postsynthetic modification of the catalyst—specifically, the oxidation of the thiol group to a sulfonic acid group—significantly alters the catalytic behavior. unt.edu This modification tuned the regioselectivity of the reaction, boosting the yield of the primary alcohol product from approximately 71% to nearly 99%. unt.edu This highlights the potential of using this compound-based platforms to fine-tune catalytic properties for specific synthetic applications.

The inherent redox activity of the disulfide linkage has also been explored in the context of materials for energy storage, where MOFs containing this ligand are developed as cathode-active materials for lithium-ion batteries. researchgate.net Furthermore, the assembly of this ligand with metals like zinc and cadmium has produced coordination polymers with diverse structural motifs, including 2D and 3D networks, which have been investigated for their photoluminescent properties, suggesting potential applications in photocatalysis. acs.orgresearchgate.net

Table 1: Catalytic Applications of this compound-Based Materials

| Catalyst System | Reactants | Catalytic Reaction | Key Findings | Reference(s) |

| (Cu–S)n MOF 2D Nanosheets | TMB, H₂O₂ | Peroxidase-like oxidation | Nanosheets exhibit high peroxidase-like activity; Cu(I) centers act as active sites. | smolecule.comacs.org |

| Zr-Cu MOF (1-SH-a) | Styrene oxide, Isopropanol | Ring-opening of epoxide | Catalyzes the reaction to produce a primary alcohol with ~71% regioselectivity. | unt.edu |

| Postsynthetically modified Zr-Cu MOF (1-SO3H) | Styrene oxide, Isopropanol | Ring-opening of epoxide | Oxidation of thiol to sulfonic acid improves regioselectivity for the primary alcohol to ~99%. | unt.edu |

Comparative Academic Studies with Analogous Compounds

Comparative Analysis with 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) in Thiol Assays

5,5'-Dithiobis(2-nitrobenzoic acid), commonly known as DTNB or Ellman's reagent, is a widely used compound for quantifying free sulfhydryl groups. Both DTNA and DTNB are disulfide-containing reagents that react with thiols to produce a colored product, allowing for spectrophotometric measurement. However, significant differences in their properties and performance in specific assays, such as the determination of cholinesterase activity, have been documented. nih.gov

One of the most practical advantages of DTNA over DTNB is its application in automated analytical systems. The reaction of DTNA with thiols produces 6-mercaptonicotinic acid (6-MNA), which has a characteristic absorbance peak at or near 340 nm. nih.gov This is particularly beneficial for assays involving whole blood or erythrocyte samples, as it avoids spectral interference from hemoglobin, which absorbs strongly in the 400-412 nm range where the product of the DTNB reaction is measured. nih.gov

Kinetic studies on rat and human erythrocyte acetylcholinesterase (AChE) and plasma butyrylcholinesterase (BuChE) have revealed further distinctions. Increasing concentrations of DTNB were found to significantly increase the Michaelis constant (Km) for the substrate acetylthiocholine, indicating a form of enzyme inhibition. nih.gov In contrast, DTNA did not cause this increase in Km. nih.gov Furthermore, DTNB exhibited linear mixed-type inhibition of rat AChE, a characteristic not as pronounced with DTNA. nih.gov While DTNA may show slightly lower sensitivity in some contexts, its coupling efficiency, as demonstrated by a higher Vmax/Km ratio, is superior to that of DTNB. nih.gov These findings have led to recommendations for using DTNA in place of DTNB for more accurate quantitative and mechanistic investigations of cholinesterases. nih.gov

Table 1: Comparison of DTNA and DTNB in Cholinesterase Assays

| Feature | 6,6'-Dithiodinicotinic acid (DTNA) | 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) |

|---|---|---|

| Wavelength of Max Absorbance | ~340 nm | ~412 nm |

| Hemoglobin Interference | Reduced | Significant |

| Effect on Substrate Km (AChE) | Little to no effect nih.gov | Significant increase nih.gov |

| Inhibition Type (Rat AChE) | Less inhibitory nih.gov | Linear mixed-type inhibition nih.gov |

| Coupling Efficiency (Vmax/Km) | Higher nih.gov | Lower nih.gov |

| Primary Application Advantage | Suited for automated systems and whole blood assays nih.gov | Traditional standard for purified systems (Ellman's Reagent) |

Differentiation from 2,2'-Dithiodipyridine (B1663999) (DTDP) based on Reactivity Profiles

While both DTNA and 2,2'-Dithiodipyridine (DTDP) are disulfide reagents based on a pyridine (B92270) structure, their isomeric differences lead to distinct reactivity profiles, particularly concerning their interaction with biological membranes. The positioning of the disulfide bond and carboxylic acid groups on the pyridine rings influences their steric and electronic properties, which in turn dictates their reactivity with specific thiol groups.

Studies have shown that DTDP preferentially reacts with accessible thiols located within cell membranes, such as those in Ehrlich ascites tumor cells. In contrast, DTNA is noted for targeting more superficial β-cell thiols in pancreatic islets. This suggests a difference in their ability to penetrate or interact with the microenvironment of the cell surface, with DTNA being characterized as a non-permeant thiol agent in some contexts. targetmol.com The differential reactivity makes these compounds useful for probing the location and accessibility of sulfhydryl groups in complex biological systems.

Table 2: Reactivity Profile Differentiation

| Compound | Key Reactivity Characteristic | Target Specificity Example |

|---|---|---|